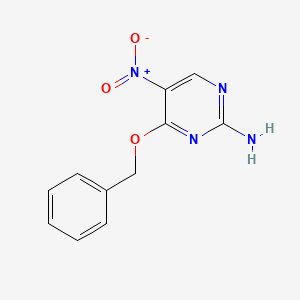

2-Amino-4-benzyloxy-5-nitropyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Chemical Biology and Medicinal Chemistry Research

Pyrimidine scaffolds are of paramount importance in the design and discovery of new drugs. Their prevalence in natural biological systems, most notably as the bases uracil, cytosine, and thymine in RNA and DNA, underscores their fundamental role in cellular processes. This inherent biocompatibility and structural versatility have made pyrimidine derivatives a "privileged scaffold" in medicinal chemistry.

Researchers have successfully developed pyrimidine-based compounds with a wide range of therapeutic applications, including:

Anticancer Agents: Many pyrimidine analogues function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of cancer cells.

Antimicrobial Agents: The pyrimidine core is found in various antibacterial and antifungal drugs.

Kinase Inhibitors: Pyrimidine derivatives have been extensively explored as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

The ability to readily modify the pyrimidine ring at various positions allows for the fine-tuning of a molecule's pharmacological properties, making it an attractive starting point for the development of targeted therapies.

Overview of the Research Landscape for 2-Amino-4-benzyloxy-5-nitropyrimidine

Research surrounding this compound primarily positions it as a valuable intermediate in the synthesis of more complex, biologically active molecules. Its structure, featuring an amino group, a benzyloxy group, and a nitro group on the pyrimidine ring, offers multiple points for chemical modification.

A key area of investigation for this compound is in the development of O6-alkylguanine-DNA-alkyltransferase (AGT) inactivators. nih.gov AGT is a DNA repair protein that can confer resistance to certain chemotherapeutic alkylating agents used in cancer treatment. By inactivating AGT, compounds derived from this compound can potentially enhance the efficacy of these cancer drugs.

The synthesis of this compound is typically achieved by treating a precursor like 2-amino-4-chloro-5-nitropyrimidine with sodium benzyloxide in benzyl (B1604629) alcohol. This reaction substitutes the chloro group with a benzyloxy group, yielding the desired product.

While detailed, publicly available research focusing solely on the biological activities of this compound itself is limited, its frequent appearance in the synthetic pathways of targeted therapeutic agents highlights its importance to the medicinal chemistry community.

Scope and Academic Relevance of Current Research Directions

The academic relevance of this compound is intrinsically linked to the broader goals of drug discovery and development. Current and future research directions involving this compound are likely to focus on its use as a building block for:

Novel Kinase Inhibitors: The pyrimidine scaffold is a well-established core for kinase inhibitors. The functional groups of this compound can be elaborated to create potent and selective inhibitors of specific kinases implicated in disease.

Next-Generation AGT Inactivators: Further optimization of molecules derived from this intermediate could lead to more potent and less toxic AGT inactivators, improving combination therapies for cancer.

Probes for Chemical Biology: Derivatives of this compound could be synthesized with fluorescent tags or other labels to serve as chemical probes for studying biological pathways.

The continued exploration of synthetic methodologies to create diverse libraries of compounds from this intermediate will be crucial for uncovering new therapeutic leads. The academic community's interest in this and similar pyrimidine derivatives remains high due to the proven track record of this scaffold in producing clinically successful drugs.

Compound Data

Below are tables detailing some of the known properties of this compound and its close relatives.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C11H10N4O3 | N/A |

| Molecular Weight | 246.22 g/mol | N/A |

| Appearance | Likely a solid | N/A |

| Solubility | Data not readily available | N/A |

| Melting Point | Data not readily available | N/A |

Spectral Data

| Technique | Data | Source |

| ¹H NMR | Data not readily available | N/A |

| ¹³C NMR | Data not readily available | N/A |

| Mass Spectrometry | Data not readily available | N/A |

| Infrared (IR) | Data not readily available | N/A |

Note: Specific experimental data for this compound is not widely available in public literature, reflecting its primary role as a synthetic intermediate.

Structure

3D Structure

Properties

CAS No. |

160948-26-5 |

|---|---|

Molecular Formula |

C11H10N4O3 |

Molecular Weight |

246.22 g/mol |

IUPAC Name |

5-nitro-4-phenylmethoxypyrimidin-2-amine |

InChI |

InChI=1S/C11H10N4O3/c12-11-13-6-9(15(16)17)10(14-11)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,12,13,14) |

InChI Key |

DSIVLMKQNTVXOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC=C2[N+](=O)[O-])N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 4 Benzyloxy 5 Nitropyrimidine and Its Derivatives

Established Synthetic Routes to 2-Amino-4-benzyloxy-5-nitropyrimidine

The primary strategies for synthesizing this compound hinge on the functionalization of a pre-formed pyrimidine (B1678525) ring, leveraging the electronic properties of the heterocyclic system.

Nucleophilic Aromatic Substitution (SNAr) on Pyrimidine Ring Systems

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic rings like pyrimidine, particularly when activated by electron-withdrawing groups such as a nitro group. chemrxiv.orgresearchgate.net The nitro group, along with the ring nitrogen atoms, effectively stabilizes the negative charge of the intermediate Meisenheimer complex, thereby facilitating the substitution of a leaving group. chemrxiv.orgresearchgate.net

A direct and efficient route to this compound involves the SNAr reaction between 2-amino-4-chloro-5-nitropyrimidine and a benzyloxide reagent. The chlorine atom at the C4 position is an excellent leaving group, activated by the adjacent nitro group at C5 and the ring nitrogens. mdpi.com The reaction is typically performed by treating the chloropyrimidine with benzyl (B1604629) alcohol in the presence of a base, which generates the benzyl alkoxide in situ.

The reaction proceeds via the addition of the benzyloxide nucleophile to the C4 position of the pyrimidine ring, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). Subsequent expulsion of the chloride ion yields the desired product. The choice of base and solvent is crucial for optimizing the reaction conditions and minimizing side reactions.

Table 1: Representative Conditions for SNAr with Alkoxides

| Starting Material | Reagent | Base | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 2-Amino-4-chloro-5-nitropyrimidine | Benzyl alcohol | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to rt | This compound |

This table represents typical, generalized conditions for this type of transformation based on standard organic synthesis principles.

An alternative strategy involves the introduction of the benzyloxy group via benzylation of a suitable precursor, such as 2-amino-4-hydroxy-5-nitropyrimidine (a tautomer of 2-amino-5-nitro-pyrimidin-4(3H)-one). This approach falls under the category of Williamson ether synthesis. The hydroxyl group of the pyrimidinone is first deprotonated with a suitable base to form a more nucleophilic pyrimidinate anion, which then displaces a halide from benzyl bromide or benzyl chloride.

This method is advantageous when the corresponding 4-hydroxypyrimidine (B43898) is more readily available than the 4-chloro derivative. The reaction conditions must be carefully controlled to avoid N-alkylation, although O-alkylation is generally favored for pyrimidinones (B12756618) of this type.

Table 2: Typical Reagents for Benzylation of Hydroxypyrimidines

| Pyrimidine Precursor | Benzylating Agent | Base | Solvent |

|---|---|---|---|

| 2-Amino-4-hydroxy-5-nitropyrimidine | Benzyl bromide | Potassium carbonate (K₂CO₃) | Acetone |

This table outlines common reagent combinations for the benzylation of hydroxypyrimidines.

Strategies for Related Pyrimidine Analogues

The synthesis of structurally related pyrimidine analogues often employs similar foundational chemical principles but may start from different precursors or utilize alternative activation strategies.

Nitro-substituted pyrimidinones are versatile intermediates for creating a range of pyrimidine derivatives. google.com For instance, 2-amino-4-hydroxy-6-alkyl pyrimidines can be synthesized by reacting diketene (B1670635) with a guanidine (B92328) in strongly acidic media. google.com The synthesis of the requisite 2-amino-4-hydroxy-5-nitropyrimidine can be achieved through the nitration of 2-amino-4-hydroxypyrimidine.

Once formed, the pyrimidinone can be converted to a more reactive intermediate. For example, chlorination of the hydroxyl group at C4 using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) yields the corresponding 4-chloropyrimidine. globethesis.com This chloro-derivative can then undergo SNAr reactions with various nucleophiles, including benzyl alcoholates, to produce a library of analogues.

Reaction Scheme: Conversion of Pyrimidinone to Chloropyrimidine

2-Amino-4-hydroxy-5-nitropyrimidine + POCl₃ → 2-Amino-4-chloro-5-nitropyrimidine

This two-step sequence (nitration followed by chlorination) provides an indirect but highly effective route to the key intermediate required for SNAr reactions.

Polychlorinated pyrimidines, such as 2,4-dichloropyrimidine (B19661) or 2,4,6-trichloropyrimidine, are highly valuable and versatile starting materials in pyrimidine chemistry. mdpi.comgoogle.comnih.gov They allow for the sequential and regioselective substitution of the chlorine atoms with different nucleophiles, enabling the construction of complex, polysubstituted pyrimidines. mdpi.com

For the synthesis of analogues of this compound, a synthetic sequence could begin with a polychlorinated pyrimidine. For example, starting with 2,4-dichloro-5-nitropyrimidine, one could first introduce the amino group at the C2 position via a selective amination reaction, followed by the substitution of the C4 chlorine with a benzyloxide. The regioselectivity of these substitutions is governed by the electronic environment of the different carbon atoms in the pyrimidine ring. The C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position.

Table 3: Sequential SNAr on a Dichlorinated Pyrimidine

| Step | Substrate | Nucleophile | Position of Attack | Intermediate/Product |

|---|---|---|---|---|

| 1 | 2,4-Dichloro-5-nitropyrimidine | Ammonia (NH₃) | C4 (more activated) | 2-Chloro-4-amino-5-nitropyrimidine |

This table illustrates a potential, generalized pathway for the synthesis of an isomer of the target compound, highlighting the principle of sequential substitution.

Synthesis of Structurally Modified this compound Derivatives

The structural framework of this compound serves as a versatile scaffold for chemical modification. Researchers have developed various synthetic strategies to introduce structural diversity, aiming to modulate the compound's properties. These modifications primarily target the pyrimidine core, the benzyloxy side chain, and the nitro functional group.

The pyrimidine ring of this compound and related compounds is amenable to nucleophilic substitution, allowing for the introduction of various amino and alkyl groups. A common strategy involves starting with a polysubstituted pyrimidine, such as 2-amino-4,6-dichloro-5-nitropyrimidine, and sequentially replacing the chloro groups. researchgate.net For instance, the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines has been shown to produce disubstituted dialkyl/arylamine pyrimidines. rsc.org This method allows for the introduction of symmetric dialkylamino or diarylamino groups at the C4 and C6 positions. chemrxiv.org

Investigations into the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines revealed that both the chlorine atom and the alkoxy group are substituted, leading to symmetrically disubstituted products. rsc.orgchemrxiv.org Furthermore, studies on related pyrimidine scaffolds have demonstrated the synthesis of 5-alkyl-substituted 2-amino-4,6-dihydroxypyrimidines, indicating that the C5 position can also be a target for alkylation. nih.gov

| Starting Material | Reagent/Condition | Substitution Type | Resulting Derivative Class | Reference |

|---|---|---|---|---|

| 2-Amino-4,6-dichloro-5-nitropyrimidine | Amino derivatives | Amino substitution | 2,4-Diamino-6-chloro-5-nitropyrimidine analogues | researchgate.net |

| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary amines (e.g., N-benzylamine) | Symmetric diamino substitution | 4,6-Bis(alkylamino)-5-nitropyrimidines | rsc.orgchemrxiv.org |

| Diethyl malonate derivatives & Guanidine | Sodium ethoxide | Alkyl substitution (at C5) | 2-Amino-5-alkyl-pyrimidine-4,6-diols (e.g., 5-ethyl, 5-propyl) | nih.gov |

The benzyloxy group at the C4 position represents another key site for structural modification. Analogues have been synthesized where this group is replaced by other aryloxy moieties to explore structure-activity relationships. A notable synthetic approach begins with 2-amino-4,6-dichloro-5-nitropyrimidine, where one of the chlorine atoms is selectively substituted by an aryloxy derivative. researchgate.net

This strategy has been successfully employed to create a series of derivatives where the benzyl group is replaced with fluorobenzyl or pyridylmethyl groups. researchgate.net Specifically, compounds bearing (2-, 3-, or 4-fluorobenzyl)oxy and (2-, 3-, or 4-pyridylmethyl)oxy side chains have been synthesized and evaluated. researchgate.net This substitution is typically achieved by reacting the chlorinated pyrimidine precursor with the corresponding alcohol (e.g., 4-fluorobenzyl alcohol) in the presence of a base.

| Side Chain Modification | Example Precursor Alcohol | Resulting Side Chain | Reference |

|---|---|---|---|

| Fluorobenzyl | 2-Fluorobenzyl alcohol | (2-Fluorobenzyl)oxy | researchgate.net |

| Fluorobenzyl | 3-Fluorobenzyl alcohol | (3-Fluorobenzyl)oxy | researchgate.net |

| Fluorobenzyl | 4-Fluorobenzyl alcohol | (4-Fluorobenzyl)oxy | researchgate.net |

| Pyridylmethyl | (2-Pyridyl)methanol | (2-Pyridylmethyl)oxy | researchgate.net |

| Pyridylmethyl | (3-Pyridyl)methanol | (3-Pyridylmethyl)oxy | researchgate.net |

| Pyridylmethyl | (4-Pyridyl)methanol | (4-Pyridylmethyl)oxy | researchgate.net |

The nitro group at the C5 position can be converted to a nitroso group, leading to the formation of 5-nitroso analogues. These compounds are of significant interest, and their synthesis has been achieved for several related pyrimidine structures. For example, 2,4-diamino-6-(benzyloxy)-5-nitrosopyrimidine has been successfully synthesized. researchgate.net The molecular structure of a closely related compound, 2-Amino-4,6-bis(benzyloxy)-5-nitrosopyrimidine, has also been characterized. nih.govresearchgate.net

The synthesis of these nitroso derivatives can be accomplished through various methods. One common approach is the nitrosation of a precursor compound. For instance, the preparation of 2,4-diamino-5-nitroso-6-hydroxypyrimidine involves a nitrosation reaction using sodium nitrite (B80452) in a dilute formic acid solution. google.com Generally, the synthesis of C-nitroso compounds can be achieved through the oxidation of corresponding amino compounds or direct nitrosation of activated aromatic rings. nih.gov The electron-withdrawing nature of groups on the pyrimidine ring facilitates such electrophilic substitution at the C5 position. researchgate.net

Methodological Advancements in Pyrimidine Synthesis Relevant to the Compound

The synthesis of this compound and its derivatives benefits from broader advancements in synthetic organic chemistry, particularly in the construction and functionalization of the pyrimidine heterocycle. Key areas of progress include the optimization of reaction conditions to enhance efficiency and the development of novel process technologies like continuous flow synthesis.

Achieving high yield and selectivity is a central goal in the synthesis of complex molecules. For pyrimidine derivatives, this often involves the fine-tuning of reagents, catalysts, solvents, and temperature. For example, in the synthesis of 5-nitropyrimidine-2,4-diamine, a related structure, various activating reagents were tested, with triphenylphosphine (B44618) in acetic acid providing the optimal yield of 77%. researchgate.net This highlights the critical role of reagent selection in driving reaction efficiency.

Furthermore, a deep understanding of reaction mechanisms is crucial for controlling selectivity. Computational studies on the reaction between 6-alkoxy-4-chloro-5-nitropyrimidines and primary amines have helped to elucidate the role of Meisenheimer complexes, providing insight into why aminolysis of the alkoxy group can be favored over substitution of other groups. rsc.org Such mechanistic understanding allows chemists to better predict and control reaction outcomes. The development of efficient preparations for key intermediates, such as 2-amino-4,6-dichloro-5-nitropyrimidine, by overcoming synthetic challenges also represents a significant methodological advancement. researchgate.net

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages over traditional batch processing. nih.gov These benefits include enhanced heat and mass transfer, improved safety, and better process control. nih.gov This methodology has been successfully applied to the synthesis of various nitrogen-containing heterocyclic compounds, including pyrimidine derivatives.

For instance, a continuous-flow system was developed for the synthesis of pyrazinamide (B1679903) derivatives, demonstrating a higher space-time yield compared to conventional shaker reactors. nih.gov The synthesis of Imatinib, a drug containing a phenylamino-pyrimidine core, has also been achieved using a telescoped continuous flow process with a total residence time of just 48 minutes. nih.gov Although a specific continuous flow synthesis for this compound has not been detailed in the reviewed literature, the successful application of this technology to structurally similar compounds suggests its high potential for the efficient, safe, and scalable production of this pyrimidine derivative and its analogues. nih.govmdpi.com

Solid-Phase Synthesis Techniques for Library Generation

Solid-phase synthesis (SPS) has emerged as a powerful methodology for the generation of combinatorial libraries of pyrimidine derivatives, enabling the rapid assembly of a multitude of analogs for high-throughput screening. acs.orgnih.gov This technique utilizes a solid support, typically a polymer resin, to which the initial pyrimidine scaffold or a precursor is anchored. acs.orgmdpi.com Subsequent reactions are carried out in a stepwise manner, with excess reagents and by-products being easily removed by simple filtration and washing, thus streamlining the purification process. mdpi.comuci.edu

The construction of pyrimidine libraries on solid supports can be approached in several ways. One common strategy involves building the pyrimidine ring directly on the resin. For example, a resin-bound aldehyde can react with acetophenones to form a chalcone-attached resin, which then undergoes cyclization with various amidines or guanidines to yield trisubstituted pyrimidines. acs.org After the desired substitutions are made, the final products are cleaved from the solid support. acs.org

Another approach involves immobilizing a pre-formed, functionalized pyrimidine, such as 4,6-dichloro-5-nitropyrimidine (B16160), onto a resin like Rink amide resin. researchgate.net The reactive positions on the pyrimidine core, typically halogens, can then be sequentially displaced by a diverse range of nucleophiles (e.g., amines, thiols, alkoxides) to introduce molecular diversity. The nitro group can subsequently be reduced to an amine, providing another point for diversification before cleavage from the resin. researchgate.net

The choice of resin and linker is crucial for a successful solid-phase synthesis. Resins like Wang resin or 2-chlorotrityl chloride (2-CTC) resin are frequently used, and the selection depends on the desired C-terminal functional group (e.g., carboxylic acid or amide) and the cleavage conditions required. mdpi.comuci.edu The development of automated synthesis platforms has further enhanced the efficiency of SPS for library generation, allowing for the parallel synthesis of hundreds or thousands of distinct compounds. mdpi.com

The "libraries from libraries" concept further extends the diversity of compounds that can be generated. nih.gov This involves performing chemical transformations on an entire library of compounds while they are still attached to the solid support. nih.gov For instance, a peptide-based library could have its amide functionalities permethylated, drastically altering the physicochemical properties of the resulting compounds. nih.gov This approach allows for the creation of hyperdiverse chemical libraries with a wide range of structural and functional variations from a single initial library.

Table 1: Examples of Solid-Phase Synthesis Strategies for Pyrimidine Libraries

| Starting Material Anchored to Resin | Key Reaction Steps | Diversity Elements | Reference |

|---|---|---|---|

| Aldehyde (for on-resin ring construction) | Formation of resin-bound chalcone; Cyclization with amidines/guanidines | Acetophenones, Amidines, Guanidines | acs.org |

| 4,6-dichloro-5-nitropyrimidine | Sequential nucleophilic aromatic substitution of chlorides; Reduction of nitro group; Acylation/sulfonylation | Amines, Thiols, Alkoxides | researchgate.net |

Addressing Regioselectivity and Unusual Substitution Patterns

The synthesis of specifically substituted this compound derivatives often presents significant challenges related to regioselectivity. The pyrimidine ring possesses multiple reactive sites, and controlling the position of incoming substituents is paramount for achieving the desired molecular architecture. The electronic nature of the existing groups on the ring, such as the amino, benzyloxy, and nitro groups, profoundly influences the reactivity and orientation of subsequent substitution reactions.

In polysubstituted pyrimidines, particularly those with multiple leaving groups like halogens, achieving selective displacement can be difficult. For instance, in the reaction of 4,6-dichloro-5-nitropyrimidine with a nucleophile, the relative reactivity of the C4 and C6 positions must be controlled. Often, the first substitution occurs selectively, but controlling the second can be more challenging, sometimes requiring careful modulation of reaction conditions. chemrxiv.org

Computational studies have been employed to understand and predict the outcomes of such reactions. For example, in the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, an unexpected disubstitution product was observed instead of the anticipated monosubstitution. chemrxiv.org Theoretical analysis revealed that pre-reactive molecular complexes and specific transition states facilitated the subsequent displacement of the alkoxy group, which is typically considered a poor leaving group. chemrxiv.org This highlights that intuitive predictions based on simple electronic effects can be misleading, and a deeper mechanistic understanding is often required.

Unusual substitution patterns can also arise from unexpected rearrangements or reactions. A notable example is the attempted synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine, which can instead yield 2-amino-4,5,6-trichloropyrimidine. researchgate.net This occurs through an unusual aromatic substitution where the nitro group at the C5 position is replaced by a chloride. researchgate.net Such transformations underscore the complex reactivity of highly functionalized nitropyrimidines and the need for carefully designed synthetic routes to avoid undesired products.

Strategies to control regioselectivity include:

Sequential Reactions: Introducing substituents in a stepwise manner, exploiting the differential reactivity of leaving groups. For example, one halogen in a dihalopyrimidine can be displaced under one set of conditions, followed by the displacement of the second under different conditions.

Catalyst Control: The use of specific catalysts, such as iridium-pincer complexes, can facilitate regioselective multicomponent syntheses of pyrimidines from amidines and alcohols. mdpi.com

Protecting Groups: Temporarily blocking a reactive site with a protecting group to direct substitution to another position.

Substituent Effects: Leveraging the inherent directing effects of the substituents already present on the pyrimidine ring. The electron-withdrawing nitro group and the electron-donating amino group have strong, and often opposing, effects on the aromatic system.

Table 2: Challenges and Solutions in Regioselective Pyrimidine Synthesis

| Challenge | Example Compound System | Observation/Problem | Approach to Address | Reference |

|---|---|---|---|---|

| Unexpected Disubstitution | 6-Alkoxy-4-chloro-5-nitropyrimidines | Reaction with primary amines leads to substitution of both chloro and alkoxy groups. | Mechanistic understanding via computational studies to predict and control outcome. | chemrxiv.org |

| Unusual Nucleophilic Substitution | 2-Amino-4-hydroxy-5-nitropyrimidin-6-one | Treatment with chlorinating agents results in substitution of the nitro group by chloride. | Development of alternative, efficient synthetic pathways to the desired dichloronitropyrimidine. | researchgate.net |

By understanding these complexities and developing robust synthetic strategies, chemists can effectively navigate the challenges of regioselectivity and achieve the synthesis of pyrimidine derivatives with precise and sometimes unconventional substitution patterns.

Chemical Reactivity and Mechanistic Investigations of 2 Amino 4 Benzyloxy 5 Nitropyrimidine

Reactivity of the Nitro Group: Reduction to Amino Functionality

The nitro group at the C5 position of the pyrimidine (B1678525) ring is a key functional group that significantly influences the molecule's electronic properties and reactivity. Its reduction to an amino group is a fundamental transformation, yielding 2,5-diamino-4-benzyloxypyrimidine, a precursor for various heterocyclic syntheses. The conversion of nitro compounds to amines is a well-established area of organic chemistry, with numerous reagents capable of effecting this change. wikipedia.orggoogle.com

The reduction process involves a six-electron transfer and can be catalyzed by a variety of enzymatic and chemical systems. nih.gov While specific studies on 2-Amino-4-benzyloxy-5-nitropyrimidine are not extensively detailed in the public domain, the reactivity can be inferred from general principles applied to nitroarenes and related nitropyrimidines. Common methods for this transformation are highly chemoselective. organic-chemistry.org

Key methodologies for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used industrial and laboratory method. Catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel are effective in the presence of hydrogen gas. wikipedia.orggoogle.com

Metal-Acid Systems: A classic method involves the use of metals like iron, tin, or zinc in an acidic medium. wikipedia.org For instance, iron powder in the presence of acetic acid is a common choice.

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used with a catalyst (e.g., Raney nickel) to serve as the hydrogen source. wikipedia.org

Other Reducing Agents: A variety of other reagents can be employed, including sodium hydrosulfite, samarium diiodide, and trichlorosilane (B8805176) in the presence of an organic base. wikipedia.orggoogle.comorganic-chemistry.org

The choice of reagent can be critical to avoid side reactions, especially the cleavage of the benzyloxy group (see Section 3.2). Milder, more selective conditions are often preferred. For example, enzymatic nitroreductases can selectively reduce the nitro group to a hydroxylamino or amino group under specific conditions. nih.gov

| Method | Reagents | General Applicability |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Highly efficient, but may also cleave benzyloxy group. |

| Metal in Acid | Fe, HCl/CH₃COOH | Classic, robust method. |

| Hydrosulfite Reduction | Na₂S₂O₄ | Effective, often used for selective reductions. |

| Silane Reduction | HSiCl₃, Tertiary Amine | Metal-free and highly chemoselective. organic-chemistry.org |

Reactivity of the Benzyloxy Ether Linkage: Cleavage and Transformations

The benzyloxy group at the C4 position is often employed as a protecting group in organic synthesis. Its removal, or debenzylation, unmasks a hydroxyl or keto functionality (depending on tautomeric form), leading to compounds like 2-amino-5-nitro-4-pyrimidinone. The C-O ether bond is susceptible to cleavage under various conditions, most commonly via hydrogenolysis.

Hydrogenolysis is typically performed using hydrogen gas and a palladium catalyst (Pd/C). This method is highly effective for cleaving benzyl (B1604629) ethers but poses a challenge for this compound, as these are the same conditions used for nitro group reduction. Consequently, attempting to solely debenzylate the molecule using standard hydrogenolysis will likely result in the simultaneous reduction of the nitro group. Selective cleavage in the presence of a nitro group is difficult and requires careful selection of reaction conditions or alternative deprotection strategies.

In related systems, such as 6-alkoxy-4-chloro-5-nitropyrimidines, the alkoxy group has been shown to be a surprisingly effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. chemrxiv.orgchemrxiv.org When reacted with primary amines, the alkoxy group was displaced in preference to a chlorine atom in a subsequent substitution step, a finding that challenges the conventional understanding of leaving group abilities in SNAr reactions. chemrxiv.orgchemrxiv.org This suggests that the benzyloxy group in this compound could potentially be displaced by strong nucleophiles, offering an alternative transformation pathway to C-O bond cleavage.

Intramolecular and Intermolecular Interactions Affecting Reactivity

The reactivity of this compound is modulated by a network of intramolecular and intermolecular interactions. These non-covalent forces influence the molecule's conformation, electronic distribution, and accessibility of its reactive sites.

Intramolecular Interactions:

Hydrogen Bonding: An intramolecular hydrogen bond can potentially form between the hydrogen of the C2-amino group and one of the oxygen atoms of the C5-nitro group. This interaction can influence the planarity of the molecule and the rotational freedom of the functional groups.

Electronic Effects: The pyrimidine ring is inherently electron-deficient. This deficiency is greatly amplified by the strong electron-withdrawing nitro group at the C5 position. The amino group at C2 and the benzyloxy group at C4 are electron-donating groups, pushing electron density into the ring. This push-pull electronic arrangement polarizes the molecule and activates specific sites for nucleophilic attack.

Intermolecular Interactions:

Hydrogen Bonding: In the solid state or in solution, the C2-amino group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro group can act as acceptors. These intermolecular hydrogen bonds can lead to the formation of dimers or larger molecular assemblies. nih.gov

π-π Stacking: The aromatic pyrimidine and benzyl rings can engage in π-π stacking interactions with other aromatic systems, which can influence crystal packing and solubility. nih.gov

Detailed Reaction Mechanism Studies in Pyrimidine Chemistry

Elucidation of Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry. The electron-deficient nature of the pyrimidine ring, exacerbated by the nitro group, makes it an excellent substrate for SNAr reactions. youtube.comnih.gov In these reactions, a nucleophile attacks an electron-poor carbon atom of the ring, leading to the substitution of a leaving group. For a molecule like this compound, potential leaving groups could be the benzyloxy group itself or another group introduced at a different position.

The generally accepted mechanism for SNAr reactions proceeds via a two-step addition-elimination sequence. nih.govnih.gov

Addition Step: The nucleophile attacks the aromatic ring at the carbon atom bearing the leaving group. This step is typically the rate-determining step as it involves the disruption of the ring's aromaticity. The attack forms a high-energy, negatively charged intermediate.

Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group.

Recent research, however, has provided evidence that many SNAr reactions, particularly on heterocyclic systems, may proceed through a concerted mechanism rather than a stepwise one. researchgate.netnih.govrsc.org In a concerted pathway, the bond formation with the nucleophile and the bond cleavage with the leaving group occur simultaneously, passing through a single transition state without forming a discrete intermediate. Computational and kinetic isotope effect (KIE) studies have been instrumental in distinguishing between these pathways. nih.gov For substitutions on pyrimidine, computational studies predict that concerted mechanisms are likely very common. nih.gov

Identification and Role of Meisenheimer Complexes

In the context of the stepwise SNAr mechanism, the anionic σ-adduct formed during the initial nucleophilic attack is known as a Meisenheimer complex. researchgate.netwikipedia.org These complexes are characterized by the loss of aromaticity and the presence of a negative charge delocalized over the ring, particularly onto the electron-withdrawing groups. wikipedia.org The presence of the nitro group in this compound is crucial for stabilizing such an intermediate. The negative charge can be effectively delocalized onto the oxygen atoms of the nitro group through resonance.

The stability of the Meisenheimer complex is a key factor in the reaction pathway. For many years, these complexes were widely assumed to be intermediates in all SNAr reactions. nih.govresearchgate.net However, there is an ongoing debate about whether they are true, observable intermediates or simply represent a transition state in a concerted reaction. chemrxiv.orgresearchgate.net

As Transition States: In many common SNAr reactions, especially with good leaving groups, the Meisenheimer complex may be too high in energy to exist as a discrete intermediate. In these cases, it represents the structure at the peak of the energy profile (the transition state) for a concerted reaction. chemrxiv.orgnih.gov

Computational studies on related nitropyrimidine systems have identified Meisenheimer complexes and transition states, suggesting their critical role in influencing the reaction mechanism, whether stepwise or concerted. chemrxiv.orgchemrxiv.org

| Mechanistic Feature | Description | Relevance to this compound |

|---|---|---|

| Stepwise SNAr Pathway | Two-step process (addition-elimination) involving a distinct intermediate. | A plausible pathway due to the stabilizing effect of the nitro group on the intermediate. |

| Concerted SNAr Pathway | Single-step process where bond-making and bond-breaking are simultaneous. | Predicted to be common for pyrimidine systems; may be the operative mechanism. nih.gov |

| Meisenheimer Complex | Anionic σ-adduct formed from nucleophilic attack. | Its stability dictates whether it is an intermediate (stepwise) or a transition state (concerted). researchgate.net |

Structure Activity Relationship Sar Studies of 2 Amino 4 Benzyloxy 5 Nitropyrimidine Derivatives

Identification of Critical Substituents for Biological Activity

Systematic modifications of the 2-amino-4-benzyloxy-5-nitropyrimidine scaffold have revealed that specific substituents at various positions on the pyrimidine (B1678525) ring are crucial for its biological effects.

The amino group at the C-2 position of the pyrimidine ring is a critical determinant of biological activity. Research has shown that the presence of this 2-amino group is essential for high activity in 6(4)-benzyloxy-5-nitropyrimidine derivatives. Its significance is largely attributed to its ability to act as a hydrogen bond donor, facilitating key interactions with biological targets. This unique arrangement allows 2-aminopyrimidine (B69317) to engage in multiple chemical interactions, such as hydrogen bonding and dipole-dipole interactions, which can enhance its binding affinity and reactivity with target molecules.

Substitutions at the 4- and 6-positions of the pyrimidine ring have a considerable impact on the activity profile of 2-aminopyrimidine derivatives. For instance, in studies of O6-alkylguanine-DNA alkyltransferase (AGT) inactivators, the introduction of an additional alkyl group at the 6-position of this compound did not lead to a significant enhancement in activity. However, placing an amino group at the 4(6)-position was found to significantly boost activity. This highlights that the nature of the substituent at these positions is a key factor in modulating the biological effects of the compound. SAR studies on other pyrimidine series have also consistently shown that the steric and electronic properties of substituents at both the C-2 and C-4/C-6 positions can be manipulated to optimize binding to biological targets. nih.gov

Below is a data table summarizing the impact of substitutions on the activity of benzyloxy-nitropyrimidine derivatives.

| Compound | Substitution at C-2 | Substitution at C-4 | Substitution at C-6 | Relative AGT Inactivating Activity |

| 3a | - | Amino | Benzyloxy | Less Active |

| 5a | Amino | Benzyloxy | - | Active |

| 5b | Amino | Benzyloxy | Methyl | Active (similar to 5a) |

| 3d/3e | Amino | Amino | Benzyloxy | More Active |

This table is based on qualitative descriptions of activity from referenced studies.

Impact of Nitro vs. Nitroso Functionality on Biological Interactions

The electronic nature of the substituent at the 5-position of the pyrimidine ring plays a pivotal role in the compound's biological interactions. Comparative studies between 5-nitro and 5-nitroso pyrimidine derivatives have demonstrated that the 5-nitroso analogues consistently exhibit stronger biological activity. researchgate.net For example, 5-nitrosopyrimidine (B66288) derivatives were found to be more potent inhibitors of AGAT and more effective at enhancing the cytotoxicity of ACNU than their corresponding 5-nitro counterparts. researchgate.net

The enhanced activity of nitroso compounds can be attributed to their electronic properties and their ability to be reduced in biological systems. The nitro group can undergo enzymatic reduction to form reactive intermediates like nitroso and hydroxylamine (B1172632) species. nih.gov These intermediates can then interact with biomolecules, which can be the basis for both their therapeutic effects and potential toxicity. nih.govresearchgate.net This redox capability makes the nitro functionality a pharmacophore in some contexts, where its reduction leads to the desired biological effect. researchgate.net

Steric and Electronic Effects of Benzyloxy and Related Substituents

The benzyloxy group at the 4-position, and related substituents, significantly influences the activity of these pyrimidine derivatives through both steric and electronic effects. The size, shape, and electronic nature of this substituent can dictate how the molecule fits into and interacts with its biological target.

Studies have shown that the position of substituents on the benzyl (B1604629) ring of the benzyloxy group is critical. Modifications at the ortho position of this ring have been found to weaken the compound's activity compared to modifications at the meta or para positions. researchgate.net This suggests that steric hindrance near the point of attachment to the pyrimidine ring is detrimental to activity, likely by preventing optimal binding. researchgate.net The electron-withdrawing or electron-donating nature of substituents on the benzyl ring can also alter the electronic distribution of the entire molecule, thereby influencing its interaction with target sites. acs.org For instance, the introduction of an electron-withdrawing nitro group at the 2-position of a phenyl ring in a related series led to a significant loss in activity, while an electron-donating methoxy (B1213986) group resulted in comparable activity. acs.org

Comparative Analysis of SAR with Analogous Pyrimidine and Purine (B94841) Structures

Comparing the SAR of this compound derivatives with analogous structures, such as other pyrimidines and purines, provides a broader understanding of the structural requirements for activity. Purines, which consist of a pyrimidine ring fused to an imidazole (B134444) ring, and pyrimidines are both crucial scaffolds in drug discovery. researchgate.netresearchgate.net

In the context of AGAT inhibitors, the SAR trends observed for 4(6)-(benzyloxy)pyrimidine derivatives are consistent with those seen in a series of O6-benzylguanine (a purine derivative) compounds. researchgate.net This suggests a common mode of interaction with the target enzyme, where similar structural modifications produce comparable effects on activity. For example, steric hindrance from ortho-substituents on the benzyl ring reduces activity in both series. researchgate.net However, subtle differences in the heterocyclic core can lead to significant variations in potency and selectivity. nih.gov A comparative study of pyrazolo[4,3-d]pyrimidine bioisosteres and their corresponding purine-based inhibitors revealed that the novel pyrimidine analogues were more potent in cellular assays, suggesting that the pyrazolo[4,3-d]pyrimidine scaffold may be a superior starting point for developing certain kinase inhibitors.

The fundamental difference between pyrimidines and purines lies in their size and hydrogen bonding patterns, which can lead to distinct interactions with biological targets. researchgate.net While both can serve as scaffolds for potent bioactive molecules, the specific SAR for a given target often dictates which core structure is more suitable for development. nih.gov

Computational Chemistry and Theoretical Modeling of 2 Amino 4 Benzyloxy 5 Nitropyrimidine

Quantum Mechanical Studies of Molecular and Electronic Structure

Quantum mechanical calculations are essential for understanding the fundamental properties of a molecule at the atomic level. These studies provide insights into the three-dimensional shape, electron distribution, and energetic properties that govern the compound's behavior.

Theoretical Prediction of Reaction Mechanisms and Energy Landscapes

Computational methods can be used to model the step-by-step pathway of a chemical reaction, providing a theoretical understanding of its feasibility and kinetics.

Characterization of Transition States and IntermediatesAlong a reaction pathway, molecules pass through high-energy transition states and may form temporary, semi-stable intermediates. Computational chemistry allows for the precise location and characterization of these transient species. For reactions involving 2-Amino-4-benzyloxy-5-nitropyrimidine, this analysis would involve calculating the geometries and energies of any relevant transition states and intermediates. The energy difference between the reactants and the transition state (the activation energy) is crucial for predicting the rate of the reaction.

To provide the specific, data-rich article as requested, a dedicated computational study on This compound would need to be performed using appropriate quantum chemistry software and methods.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as this compound, and its biological target at an atomic level. These in silico methods are instrumental in drug discovery for elucidating binding mechanisms, predicting binding affinities, and understanding the dynamic behavior of the ligand-target complex.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that contribute to the binding affinity. Following docking, MD simulations provide a dynamic view of the system over time, allowing for the assessment of the stability of the predicted binding pose and the conformational flexibility of both the ligand and the protein in a simulated biological environment.

While specific molecular docking and dynamics simulation studies exclusively focused on this compound are not extensively available in the public domain, insights can be drawn from computational studies on structurally related 2-aminopyrimidine (B69317) and 5-nitropyrimidine (B80762) derivatives. These studies suggest that the pyrimidine (B1678525) core and its substituents play a crucial role in defining the interaction profile with various biological targets. For instance, docking studies on 5-nitropyrimidine-2,4-dione analogues have confirmed their ability to bind effectively to the active site of inducible nitric oxide synthase (iNOS), indicating the potential for the nitro group to participate in key interactions. nih.gov

Elucidation of Predicted Binding Modes and Interacting Residues

The predicted binding mode of a ligand within a protein's active site is crucial for understanding its mechanism of action. For this compound, it is anticipated that the molecule can adopt various conformations to fit optimally within a binding pocket. The 2-amino group and the nitrogen atoms within the pyrimidine ring are capable of forming significant hydrogen bonds with amino acid residues such as aspartate, glutamate, asparagine, and glutamine, which can act as hydrogen bond donors or acceptors.

Studies on related 2-aminopyrimidine derivatives have highlighted the common occurrence of N-H…N hydrogen bonds, forming stable dimers, and C-H…π interactions. informahealthcare.com The benzyloxy group at the 4-position introduces a bulky, hydrophobic moiety that can engage in van der Waals and hydrophobic interactions with nonpolar residues like leucine, isoleucine, valine, and phenylalanine within the binding pocket. The nitro group at the 5-position is a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can interact with appropriate donor residues.

While a definitive list of interacting residues for this compound with a specific target is not available, a hypothetical binding scenario can be constructed based on the analysis of similar compounds docked into various kinase and enzyme active sites.

| Functional Group of Ligand | Potential Interacting Residue Type | Type of Interaction |

|---|---|---|

| 2-Amino Group | Asp, Glu, Asn, Gln, Ser, Thr | Hydrogen Bond (Donor) |

| Pyrimidine Ring Nitrogens | Asn, Gln, Ser, Thr, Lys, Arg | Hydrogen Bond (Acceptor) |

| Benzyloxy Group (Aromatic Ring) | Phe, Tyr, Trp | π-π Stacking |

| Benzyloxy Group (Aliphatic Chain) | Leu, Ile, Val, Ala | Hydrophobic/Van der Waals |

| 5-Nitro Group | Asn, Gln, Ser, Thr, Lys, Arg | Hydrogen Bond (Acceptor), Electrostatic |

Conformational Behavior in Simulated Biological Environments

Molecular dynamics simulations are employed to study the conformational changes of a ligand and its target protein over time in a simulated physiological environment, typically including water, ions, and sometimes a lipid bilayer to mimic a cell membrane. These simulations provide insights into the stability of the ligand's binding pose and the flexibility of different parts of the molecule.

For this compound, the key rotatable bonds would be around the benzyloxy substituent. The flexibility of this group would allow the phenyl ring to adopt different orientations within the binding pocket to maximize favorable interactions. The planarity of the pyrimidine ring is likely to be maintained due to its aromatic character.

MD simulations can reveal how the presence of the ligand affects the protein's dynamics and vice versa. For instance, the binding of the ligand might induce a conformational change in the protein, leading to an "induced fit." Conversely, the dynamic nature of the protein can influence which conformation of the ligand is most stable in the bound state. The conformational ensemble of a small molecule is a critical factor in its biological activity, and understanding this through MD simulations is a key aspect of computer-aided drug design. acs.org

The conformational behavior of this compound in a simulated aqueous environment would be characterized by the hydrophobic collapse of the benzyloxy group to minimize its exposure to water, while the more polar aminopyrimidine and nitro groups would readily interact with water molecules. When bound to a protein, the conformational preferences would be dictated by the specific topology and chemical nature of the binding site.

| Molecular Moiety | Expected Conformational Behavior | Influencing Factors in a Biological Simulation |

|---|---|---|

| Pyrimidine Ring | Largely planar and rigid | Stacking interactions with aromatic residues |

| Amino Group | Rotation around C-N bond | Formation of specific hydrogen bonds |

| Benzyloxy Group | Rotation around C-O and C-C bonds | Hydrophobic interactions and steric constraints of the binding pocket |

| Nitro Group | Potential for minor rotation | Electrostatic interactions and hydrogen bonding |

Spectroscopic Analysis for Structural and Conformational Elucidation

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR and Raman spectra of 2-Amino-4-benzyloxy-5-nitropyrimidine are characterized by absorption bands corresponding to the specific vibrational modes of its constituent functional groups. The pyrimidine (B1678525) ring, amino group, benzyloxy group, and nitro group each exhibit distinct peaks.

The amino (-NH₂) group typically shows symmetric and asymmetric stretching vibrations. researchgate.net For primary amines, these N-H stretching bands are expected in the 3300-3500 cm⁻¹ region. researchgate.net The C-H stretching vibrations from the aromatic rings (pyrimidine and benzyl) are anticipated around 3000-3100 cm⁻¹. libretexts.org

The nitro (-NO₂) group is characterized by strong asymmetric and symmetric stretching vibrations, typically observed near 1560-1500 cm⁻¹ and 1390-1300 cm⁻¹, respectively. The pyrimidine ring itself contributes to a series of complex vibrations, including C=C and C=N stretching modes in the 1600-1400 cm⁻¹ range. researchgate.net The benzyloxy group introduces vibrations from the C-O-C ether linkage, with characteristic stretching bands expected around 1250 cm⁻¹ and 1050 cm⁻¹.

A summary of the expected characteristic vibrational frequencies is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) | 3500 - 3300 |

| C-H Aromatic Stretch | Pyrimidine, Benzyl (B1604629) Rings | 3100 - 3000 |

| C-H Aliphatic Stretch | Methylene (B1212753) (-CH₂-) | 2950 - 2850 |

| C=C, C=N Ring Stretch | Pyrimidine Ring | 1600 - 1400 |

| N-O Asymmetric Stretch | Nitro (-NO₂) | 1560 - 1500 |

| N-H Bend (Scissoring) | Amino (-NH₂) | 1650 - 1580 |

| N-O Symmetric Stretch | Nitro (-NO₂) | 1390 - 1300 |

| C-O-C Asymmetric & Symmetric Stretch | Ether (Benzyloxy) | 1275 - 1020 |

| C-H Out-of-Plane Bend | Aromatic Rings | 900 - 675 |

This table presents expected ranges based on typical functional group frequencies.

For a precise assignment of the observed vibrational bands to specific molecular motions, a Normal Coordinate Analysis (NCA) can be performed. This theoretical calculation helps to resolve ambiguities in spectral interpretation, especially in complex molecules where vibrational coupling is common. NCA involves calculating the harmonic vibrational frequencies based on the molecule's geometry and force field, often derived from quantum chemical methods like Density Functional Theory (DFT). nih.govjocpr.com

The Potential Energy Distribution (PED) is calculated as part of the NCA. PED provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching or angle bending) to a specific normal mode of vibration. jocpr.com This analysis is crucial for accurately describing the nature of the vibrational modes. For instance, a band in the 1500-1600 cm⁻¹ region might have contributions from C=C stretching, C=N stretching, and N-H bending, and PED analysis would quantify the percentage contribution from each, leading to a more definitive assignment than simple empirical correlation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. ¹H and ¹³C NMR, along with two-dimensional techniques, provide definitive evidence for the connectivity and chemical environment of atoms in this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. hw.ac.uk For this compound, distinct signals are expected for the pyrimidine ring proton, the amino protons, and the protons of the benzyloxy group.

Pyrimidine Proton (H6): A single proton is attached to the pyrimidine ring. Due to the strong electron-withdrawing effect of the adjacent nitro group and the ring nitrogen atoms, this proton is expected to be significantly deshielded, appearing as a singlet at a high chemical shift (δ > 8.5 ppm).

Amino Protons (-NH₂): The amino group protons typically appear as a broad singlet. hw.ac.uk Its chemical shift can vary depending on solvent and concentration but is generally expected in the δ 5.0-8.0 ppm range.

Benzyloxy Group Protons: This group consists of the methylene protons (-CH₂-) and the five protons of the phenyl ring. The methylene protons, being attached to an oxygen atom and adjacent to an aromatic system, would likely appear as a singlet around δ 5.0-5.5 ppm. The phenyl protons would appear in the aromatic region (δ 7.2-7.5 ppm) as a complex multiplet. chemicalbook.com

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. hw.ac.uk

Pyrimidine Carbons: The carbons of the pyrimidine ring will have distinct chemical shifts influenced by the attached substituents (-NH₂, -OBn, -NO₂) and the ring nitrogens. The carbon bearing the nitro group (C5) would be shielded, while the carbons attached to the amino (C2) and benzyloxy (C4) groups would be significantly deshielded. The carbon attached to the benzyloxy group (C4) is expected at a particularly high chemical shift (δ > 160 ppm).

Benzyloxy Group Carbons: The methylene carbon (-CH₂-) is expected in the δ 65-75 ppm range. The carbons of the phenyl ring will appear in the typical aromatic region of δ 125-140 ppm, with the ipso-carbon (the one attached to the methylene group) appearing near δ 135-137 ppm. oregonstate.edu

| Proton Type | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Carbon Type | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyrimidine-H | > 8.5 | Singlet | Pyrimidine-C2 (-NH₂) | ~160 |

| Amino (-NH₂) | 5.0 - 8.0 | Broad Singlet | Pyrimidine-C4 (-OBn) | > 160 |

| Benzyl-H (aromatic) | 7.2 - 7.5 | Multiplet | Pyrimidine-C5 (-NO₂) | ~120 |

| Methylene (-CH₂-) | 5.0 - 5.5 | Singlet | Pyrimidine-C6 (-H) | ~155 |

| Methylene (-CH₂) | 65 - 75 | |||

| Benzyl-C (ipso) | 135 - 137 | |||

| Benzyl-C (aromatic) | 125 - 130 |

This table presents estimated chemical shifts. Actual values can vary based on solvent and experimental conditions. pdx.educompoundchem.commsu.edu

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the pyrimidine H6 proton to its corresponding C6 carbon, the methylene protons to the methylene carbon, and the aromatic benzyl protons to their respective carbons.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). This is crucial for establishing the connectivity between different parts of the molecule. youtube.com For this compound, key HMBC correlations would include:

A correlation between the methylene (-CH₂-) protons and the pyrimidine C4, confirming the attachment of the benzyloxy group at this position.

A correlation between the methylene (-CH₂-) protons and the ipso-carbon of the benzyl ring, confirming the benzyloxy linkage.

Correlations from the pyrimidine H6 proton to adjacent carbons within the pyrimidine ring (C4 and C5), confirming its position.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with its aromatic systems (pyrimidine and benzyl rings) and n → π* transitions involving the lone pairs on the nitrogen and oxygen atoms. uobabylon.edu.iq

The presence of chromophores (the nitro group and the aromatic rings) and auxochromes (the amino group and the ether oxygen) will significantly influence the absorption maxima (λ_max). The combination of the electron-donating amino group and the electron-withdrawing nitro group on the pyrimidine ring is expected to create a strong charge-transfer band, shifting the absorption to a longer wavelength (a bathochromic or red shift). uobabylon.edu.iq

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Characterization

Detailed mass spectrometric analysis for this compound is not extensively documented in publicly available research. This analytical technique is crucial for confirming the molecular weight of a synthesized compound and for deducing its structure through the analysis of fragmentation patterns. In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule would be expected to show a molecular ion peak corresponding to its exact mass. Subsequent fragmentation would likely involve the cleavage of the benzyloxy group, the nitro group, and potentially the pyrimidine ring itself, yielding a characteristic fingerprint of fragment ions that helps to confirm the compound's identity and connectivity. However, without specific experimental data, a definitive fragmentation pathway cannot be described.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Similarly, the specific crystal structure of this compound has not been reported in the surveyed scientific literature. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would reveal critical information such as bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecule's connectivity and conformation in the solid state.

Furthermore, crystallographic analysis elucidates the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. For this compound, one would anticipate potential hydrogen bonding involving the amino group and the nitro group, as well as possible π-π interactions from the pyrimidine and benzyl rings. These interactions are fundamental to understanding the material's bulk properties. While crystallographic data exists for structurally related compounds, such as 2-Amino-4,6-bis(benzyloxy)-5-nitrosopyrimidine, this information cannot be directly extrapolated to definitively describe the solid-state structure of the title compound.

Application as a Precursor for the Synthesis of Diverse Pyrimidine and Purine (B94841) Derivatives

The pyrimidine ring is a fundamental component of DNA and RNA, making it an attractive scaffold for the design and development of various therapeutic agents. nih.gov this compound is a key starting material for the synthesis of a diverse array of pyrimidine and purine derivatives.

Development of Novel Pyrimidine-Fused Heterocyclic Scaffolds

The fusion of a pyrimidine ring with other heterocyclic scaffolds can lead to the development of novel compounds with enhanced biological activities. derpharmachemica.com The amino and nitro groups on the pyrimidine ring of this compound provide reactive sites for cyclization reactions, enabling the construction of various fused heterocyclic systems. For example, it has been utilized in the synthesis of pyrimido[1,6-a]benzimidazole, pyrimido[1,6-a]quinazoline, and pyrimido[1,6-a]benzo[b]6-bora-1,3-diazine heterocyclic frameworks. nih.gov These scaffolds are of significant interest in drug discovery due to their potential to interact with a variety of biological targets.

Construction of Chemical Libraries for Biological Screening

Chemical libraries are essential tools in drug discovery, providing a diverse collection of small molecules for high-throughput screening. openaccessjournals.comwalshmedicalmedia.com this compound can be used as a building block to generate focused libraries of pyrimidine and purine derivatives. These libraries can then be screened against various biological targets to identify hit compounds with desired therapeutic activities. nih.gov The ability to systematically modify the structure of this compound allows for the creation of libraries with a wide range of chemical diversity, increasing the probability of finding novel drug candidates. openaccessjournals.com

| Application | Description | Significance |

|---|---|---|

| Precursor for Pyrimidine and Purine Derivatives | Serves as a starting material for the synthesis of a wide range of pyrimidine and purine analogues. | Enables the exploration of chemical space around these important heterocyclic systems for drug discovery. |

| Development of Fused Heterocyclic Scaffolds | Used to construct novel polycyclic systems containing a pyrimidine ring, such as pyrimido[1,6-a]benzimidazoles. nih.gov | Leads to the discovery of new chemical entities with unique biological activities. derpharmachemica.com |

| Construction of Chemical Libraries | Acts as a key building block for the combinatorial synthesis of focused libraries for biological screening. | Facilitates the identification of hit compounds against various therapeutic targets through high-throughput screening. openaccessjournals.comnih.gov |

Mechanistic Studies of Enzyme Inhibition

Understanding the mechanism of enzyme inhibition is crucial for the rational design of new drugs. This compound and its derivatives have been employed in mechanistic studies to probe the active sites of enzymes and to elucidate the molecular basis of their inhibition.

Inactivation of O6-Alkylguanine-DNA Alkyltransferase (AGT)

O6-Alkylguanine-DNA alkyltransferase (AGT) is a DNA repair protein that plays a critical role in the resistance of cancer cells to alkylating agents. nih.gov Inactivation of AGT can enhance the efficacy of these chemotherapeutic drugs.

Molecular Basis of AGT Inactivation by Pyrimidine Analogues

Derivatives of this compound have been instrumental in understanding the molecular basis of AGT inactivation. Structural studies of human AGT in complex with inhibitors have revealed the key interactions necessary for binding and inactivation. The benzyl group of these inhibitors occupies a hydrophobic pocket in the active site, while the pyrimidine ring forms hydrogen bonds with the protein backbone. These interactions are crucial for the irreversible transfer of the alkyl group from the inhibitor to a cysteine residue in the AGT active site, leading to its inactivation.

Potentiation of DNA Alkylating Agents through AGT Modulation in in vitro Systems

Inactivation of AGT by pyrimidine analogues, such as derivatives of this compound, has been shown to potentiate the cytotoxic effects of DNA alkylating agents in vitro. nih.gov By depleting the cell's ability to repair DNA damage, these inhibitors sensitize cancer cells to the effects of drugs that form adducts at the O6-position of guanine (B1146940). nih.gov This strategy has been explored as a means to overcome drug resistance and improve the therapeutic outcome of cancer chemotherapy.

| Aspect | Key Findings | Implications |

|---|---|---|

| Molecular Basis of Inactivation | The benzyl group of the inhibitor binds to a hydrophobic pocket, and the pyrimidine ring forms hydrogen bonds within the AGT active site. | Provides a structural framework for the design of more potent and selective AGT inhibitors. |

| Potentiation of Alkylating Agents | Inactivation of AGT by these pyrimidine analogues increases the sensitivity of cancer cells to DNA alkylating agents in vitro. nih.gov | Offers a promising strategy to enhance the efficacy of existing chemotherapeutic regimens and overcome drug resistance. |

2 Investigations of Kinase Inhibition Profiles

The compound this compound serves as a crucial precursor and structural scaffold in the development of various kinase inhibitors. While this specific compound is typically a starting material, its core 2-aminopyrimidine (B69317) structure is a well-established pharmacophore that plays a pivotal role in binding to the ATP-binding site of numerous protein kinases. researchgate.net The versatility of this scaffold allows for synthetic modifications that lead to potent and selective inhibitors targeting key enzymes involved in cell signaling and proliferation. nih.gov

1 Inhibition of Specific Protein Kinases (e.g., IKK, PAK1, Syk, Aurora Kinase, Polo-like Kinase)

The 2-aminopyrimidine moiety is a foundational component in a multitude of inhibitors developed to target specific protein kinases critical in cancer and inflammatory diseases. researchgate.netnih.gov Its structural features enable the design of molecules that can effectively compete with ATP for binding in the kinase domain.

IKK (IκB Kinase): The 2-aminopyrimidine core has been utilized to develop inhibitors of IKK-2, a serine-threonine kinase essential for activating the NF-κB pathway. nih.gov In one study, various substituents were added to a piperidinyl aminopyrimidine structure to explore structure-activity relationships. This led to the identification of a compound with a piperazinosulfonyl substituent that demonstrated potent and selective inhibitory activity against IKK-2, with an IC50 value of 1.30 µM. nih.gov

PAK1 (p21-activated kinase 1): Derivatives based on a 2-arylamino-4-aryl-pyrimidine scaffold have been identified as potent inhibitors of PAK1 kinase. Research into the synthesis and structure-activity relationship of these compounds revealed that specific modifications, such as the inclusion of a bromide at the 5-position of the pyrimidine ring, yielded lead compounds with significant PAK1 inhibition. nih.gov

Syk (Spleen Tyrosine Kinase): The 2-aminopyrimidine scaffold is prominent in the design of Syk inhibitors, which are therapeutic targets for various allergic and autoimmune diseases as well as B-cell malignancies. nih.govnih.gov A novel series of inhibitors featuring a 4-(3'-pyrazolyl)-2-amino-pyrimidine scaffold produced a highly potent Syk inhibitor with an IC50 of 3 nM. nih.gov This compound also showed high selectivity and effectively inhibited Syk phosphorylation and downstream signaling pathways. nih.gov

Aurora Kinase: A significant number of Aurora kinase inhibitors currently in clinical trials incorporate pyrimidine-based scaffolds, including 2-aminopyrimidines. mdpi.com These compounds are designed to interfere with the catalytic activity of Aurora kinases, which are key regulators of the cell cycle. nih.gov Several small molecules with this scaffold have demonstrated potent inhibition of Aurora A and B. mdpi.com For instance, structure-based drug design has led to pyrimidine-based derivatives that can potently inhibit Aurora A kinase activity. nih.gov

Polo-like Kinase (PLK): Similar to Aurora kinases, many PLK inhibitors are built upon pyrimidine-fused scaffolds. mdpi.comresearchgate.net These inhibitors target the ATP-binding site of PLK1, a serine/threonine kinase crucial for mitosis, leading to mitotic arrest and cell death. mdpi.com The 2-aminopyrimidine core is a key feature in compounds that have shown potent inhibition of PLK. mdpi.com Scaffold hopping strategies have also been employed to design novel aminopyrimidine-based inhibitors of PLK4, a master regulator of centriole duplication. nih.gov

Table 1: Examples of 2-Aminopyrimidine-Based Kinase Inhibitors and Their Potency

| Target Kinase | Inhibitor Scaffold/Series | Reported IC50 Value |

|---|---|---|

| IKK-2 | Piperidinyl aminopyrimidine derivative (Compound 17) | 1.30 µM |

| Syk | 4-(3'-pyrazolyl)-2-amino-pyrimidine derivative (NMS-0963) | 3 nM |

| Aurora A | Alisertib (MLN8237) | 1.2 nM |

| Aurora B | Barasertib (AZD1152) | 0.37 nM |

| PLK1 | BI2536 | 0.83 nM |

| PLK4 | Aminopyrimidine derivative (Compound 8h) | 6.7 nM |

2 Exploration of Molecular Interactions with Kinase Binding Sites

The efficacy of 2-aminopyrimidine-based inhibitors stems from their ability to form specific and stable interactions within the ATP-binding pocket of kinases. Molecular docking and crystallography studies have elucidated the binding modes of these compounds. nih.govresearchgate.net

A primary mechanism of interaction involves the formation of hydrogen bonds between the aminopyrimidine scaffold and amino acid residues in the hinge region of the kinase. mdpi.com This interaction mimics the binding of the adenine base of ATP. Docking studies of novel aminopyrimidine derivatives designed as PLK4 inhibitors showed that the core structure formed key hydrogen-bonding interactions with the hinge region. nih.gov Similarly, computational studies of dual BRD4/PLK1 inhibitors revealed that the aminopyrimidine scaffold is crucial for hydrogen bonding with essential residues such as Cys133 and Leu59 in the PLK1 binding site. nih.gov

Beyond the hinge region, substituents synthetically attached to the pyrimidine ring extend into adjacent hydrophobic pockets, creating additional van der Waals and hydrophobic interactions that enhance binding affinity and selectivity. nih.gov For example, in the design of PLK4 inhibitors, modifying the substituent group extending into the hydrophobic cavity next to the DFG motif was a key strategy. nih.gov These combined interactions anchor the inhibitor firmly in the active site, preventing ATP from binding and effectively blocking the kinase's catalytic activity.

Future Directions and Emerging Research Perspectives for 2 Amino 4 Benzyloxy 5 Nitropyrimidine

Development of Environmentally Sustainable Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods that are not environmentally friendly, often relying on hazardous solvents and toxic reagents. rasayanjournal.co.in The future of manufacturing 2-Amino-4-benzyloxy-5-nitropyrimidine is geared towards embracing green chemistry, a shift that promises not only a reduced environmental footprint but also increased efficiency and cost-effectiveness. rasayanjournal.co.inpowertechjournal.com

Several innovative and sustainable techniques are being explored for the synthesis of pyrimidine scaffolds. powertechjournal.com These greener approaches include the use of catalysts, multicomponent reactions, microwave-assisted synthesis, and solvent-free or ultrasonic methods. rasayanjournal.co.innih.gov Such techniques aim to increase product yields, shorten reaction times, and simplify the purification process, thereby minimizing waste and environmental impact. rasayanjournal.co.in The use of alternative energy sources like microwave irradiation and ultrasound is a key feature of these modern synthetic strategies. powertechjournal.com For instance, microwave-assisted synthesis has emerged as a powerful tool for creating heterocyclic scaffolds, offering reduced reaction times and higher yields under less harsh conditions. powertechjournal.com

| Sustainable Synthesis Technique | Core Principle | Key Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions directly and efficiently. nih.gov | Faster reaction rates, higher yields, reduced side reactions. rasayanjournal.co.in |

| Ultrasonic Synthesis | Employs sound waves to induce cavitation, enhancing chemical reactivity. rasayanjournal.co.in | Increased reaction speed, improved yields, operates at lower temperatures. powertechjournal.com |

| Catalytic Methods | Uses catalysts (e.g., green catalysts, organocatalysts) to facilitate reactions. nih.govnih.gov | High efficiency, selectivity, potential for catalyst recycling, reduced waste. powertechjournal.com |

| Solvent-Free Reactions | Conducts reactions without a solvent medium, often by grinding reactants together. nih.gov | Eliminates solvent waste, simplifies purification, lowers costs. powertechjournal.com |

| Multicomponent Reactions | Combines three or more reactants in a single step to form a complex product. rasayanjournal.co.in | High atom economy, operational simplicity, reduced time and resources. benthamdirect.com |

Advanced Structural Modifications for Enhanced Specificity and Potency in Biological Studies

The pyrimidine core is a foundational structure in medicinal chemistry, and its strategic modification is key to developing new therapeutic agents. mdpi.com For this compound, future research will concentrate on precise structural alterations to boost its effectiveness and selectivity for specific biological targets.

A cornerstone of this effort is the detailed exploration of Structure-Activity Relationships (SAR). nih.govmdpi.com SAR studies involve systematically altering the chemical structure of the molecule—for example, by changing the substituents at the C-2 and C-4 positions of the pyrimidine ring—and evaluating how these changes affect its biological activity. nih.gov This process allows researchers to identify the key molecular features responsible for the compound's potency and selectivity. nih.govmdpi.com Such studies have shown that even minor modifications to the pyrimidine scaffold can significantly impact its interaction with biological targets like enzymes or receptors. nih.govnih.gov

Computational modeling and rational drug design will play an increasingly vital role. By simulating how different derivatives of this compound interact with a target protein's binding site, scientists can predict which modifications are most likely to improve its efficacy before undertaking extensive laboratory synthesis. nih.gov

Integration of Multi-omics Data with Mechanistic Insights

To fully grasp the biological impact of this compound, future research will move beyond single-target analyses to a more holistic, systems-level approach. This involves the integration of "multi-omics" data, which combines information from genomics, transcriptomics, proteomics, and metabolomics. nih.govyoutube.com This comprehensive strategy provides a detailed snapshot of the molecular changes that occur within a biological system in response to the compound. youtube.com

For example, studying how pyrimidine metabolism is altered in cancer can reveal new therapeutic vulnerabilities. nih.gov By analyzing the complete set of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), researchers can build a detailed map of the pathways affected by this compound. nih.govyoutube.com This integrated approach is crucial for identifying the compound's precise mechanism of action, uncovering potential off-target effects, and discovering biomarkers that could predict patient response in a clinical setting. nih.gov

Exploration of Novel Target Pathways in Chemical Biology

While the pyrimidine scaffold is known to interact with certain classes of biological targets, a vast and unexplored chemical space remains. nih.gov Future research will leverage the unique structure of this compound to probe new biological pathways and identify novel protein targets. This is particularly relevant for challenging targets like protein-protein interactions (PPIs), which are often considered "undruggable" by conventional small molecules. nih.gov